![molecular formula C5H13O8P B10769358 Arabinose-5-phosphate](/img/structure/B10769358.png)
Arabinose-5-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arabinose-5-phosphate is a phosphorylated sugar derivative that plays a crucial role in various biochemical pathways. It is an intermediate in the synthesis of lipopolysaccharides, which are essential components of bacterial cell walls . This compound is involved in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arabinose-5-phosphate can be synthesized through enzymatic reactions involving this compound isomerase. This enzyme catalyzes the conversion of D-arabinose-5-phosphate to D-ribulose-5-phosphate . The reaction conditions typically involve a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzyme this compound isomerase, facilitating the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Arabinose-5-phosphate undergoes various chemical reactions, including:
Isomerization: Conversion to ribulose-5-phosphate by this compound isomerase.
Phosphorylation: Further phosphorylation reactions can occur, leading to the formation of more complex phosphorylated sugars.
Common Reagents and Conditions:
Isomerization: Requires this compound isomerase and a buffered solution.
Phosphorylation: Typically involves ATP and specific kinases under physiological conditions.
Major Products:
Ribulose-5-phosphate: A key intermediate in the pentose phosphate pathway.
Complex Phosphorylated Sugars: Formed through additional phosphorylation reactions.
Wissenschaftliche Forschungsanwendungen
Arabinose-5-phosphate has several scientific research applications, including:
Wirkmechanismus
Arabinose-5-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is converted to ribulose-5-phosphate by this compound isomerase, which then enters the pentose phosphate pathway . This pathway is crucial for the production of NADPH and ribose-5-phosphate, which are essential for anabolic reactions and nucleotide synthesis .
Similar Compounds:
Ribose-5-phosphate: Another intermediate in the pentose phosphate pathway, involved in nucleotide synthesis.
Ribulose-5-phosphate: Directly interconverted with this compound by isomerase.
Xylulose-5-phosphate: Also part of the pentose phosphate pathway, involved in carbohydrate metabolism.
Uniqueness: this compound is unique due to its specific role in lipopolysaccharide biosynthesis and its involvement in the pentose phosphate pathway. Its ability to be interconverted with ribulose-5-phosphate by a specific isomerase highlights its importance in metabolic regulation .
Eigenschaften
Molekularformel |
C5H13O8P |
---|---|
Molekulargewicht |
232.13 g/mol |
IUPAC-Name |
[(2R,3S,4R)-2,3,4,5-tetrahydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
VJDOAZKNBQCAGE-WDCZJNDASA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.